N-(butan-2-yl)-4-(2-methylbenzoyl)-1H-pyrrole-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(butan-2-yl)-4-(2-methylbenzoyl)-1H-pyrrole-2-carboxamide is a synthetic organic compound that belongs to the class of pyrrole derivatives This compound is characterized by the presence of a butan-2-yl group, a 2-methylbenzoyl group, and a pyrrole-2-carboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(butan-2-yl)-4-(2-methylbenzoyl)-1H-pyrrole-2-carboxamide typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine.
Introduction of the 2-Methylbenzoyl Group: The 2-methylbenzoyl group can be introduced via Friedel-Crafts acylation, where the pyrrole ring reacts with 2-methylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Attachment of the Butan-2-yl Group: The butan-2-yl group can be introduced through a nucleophilic substitution reaction, where the pyrrole derivative reacts with butan-2-yl halide in the presence of a base such as sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(butan-2-yl)-4-(2-methylbenzoyl)-1H-pyrrole-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of functional groups within the molecule.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace existing substituents on the pyrrole ring or other parts of the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and hydrogen peroxide (H₂O₂) are common oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used reducing agents.
Substitution: Nucleophiles such as halides, amines, and thiols can be used in substitution reactions, often in the presence of a base like sodium hydride (NaH) or potassium carbonate (K₂CO₃).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of various substituted pyrrole derivatives.
Scientific Research Applications
N-(butan-2-yl)-4-(2-methylbenzoyl)-1H-pyrrole-2-carboxamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis for the development of new materials and molecules.
Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is investigated for its use in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of N-(butan-2-yl)-4-(2-methylbenzoyl)-1H-pyrrole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(butan-2-yl)-4-(2-chlorobenzoyl)-1H-pyrrole-2-carboxamide
- N-(butan-2-yl)-4-(2-fluorobenzoyl)-1H-pyrrole-2-carboxamide
- N-(butan-2-yl)-4-(2-methoxybenzoyl)-1H-pyrrole-2-carboxamide
Uniqueness
N-(butan-2-yl)-4-(2-methylbenzoyl)-1H-pyrrole-2-carboxamide is unique due to the presence of the 2-methylbenzoyl group, which imparts distinct chemical and biological properties compared to its analogs
Properties
IUPAC Name |
N-butan-2-yl-4-(2-methylbenzoyl)-1H-pyrrole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-4-12(3)19-17(21)15-9-13(10-18-15)16(20)14-8-6-5-7-11(14)2/h5-10,12,18H,4H2,1-3H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IADIBTGRJBHBIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)C1=CC(=CN1)C(=O)C2=CC=CC=C2C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.